1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) is a heterocyclic compound that features a unique fusion of a benzimidazole ring with a dioxepin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The dioxepin moiety is then introduced through further cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization processes.
化学反応の分析
Types of Reactions
1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole or dioxepin rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups.
科学的研究の応用
1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the dioxepin moiety.
Dioxepin: Contains the dioxepin ring but does not have the benzimidazole structure.
Quinoxaline: Another heterocyclic compound with a similar fused ring system.
Uniqueness
1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI) is unique due to its combined benzimidazole and dioxepin structures, which confer distinct chemical and biological properties
特性
分子式 |
C10H8N2O2 |
---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
3,8-dihydro-[1,4]dioxepino[2,3-f]benzimidazole |
InChI |
InChI=1S/C10H8N2O2/c1-2-13-9-4-7-8(12-6-11-7)5-10(9)14-3-1/h1-2,4-6H,3H2,(H,11,12) |
InChIキー |
LHZPLISFYNZNON-UHFFFAOYSA-N |
正規SMILES |
C1C=COC2=C(O1)C=C3C(=C2)NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。